N-(cyclohexylmethyl)-3,5-dimethoxyaniline
Overview
Description
N-(cyclohexylmethyl)-3,5-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the aniline ring, and two methoxy groups at the 3 and 5 positions of the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-3,5-dimethoxyaniline can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethoxyaniline with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Another method involves the reductive amination of 3,5-dimethoxybenzaldehyde with cyclohexylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is usually performed in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding nitro compound or imine intermediate can also be employed, using catalysts such as palladium on carbon or Raney nickel.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-3,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine or hydroxy derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexylmethyl-3,5-dimethoxyaniline.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-(cyclohexylmethyl)-3,5-dimethoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-3,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)-3,5-dimethoxyaniline: shares structural similarities with other aniline derivatives such as N-(cyclohexylmethyl)-aniline and N-(cyclohexylmethyl)-3,5-dimethoxybenzylamine.
N-(cyclohexylmethyl)-aniline: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.
N-(cyclohexylmethyl)-3,5-dimethoxybenzylamine: Contains a benzyl group instead of an aniline ring, leading to variations in its chemical and physical properties.
Uniqueness
The presence of both cyclohexylmethyl and methoxy groups in this compound imparts unique steric and electronic effects, making it distinct from other similar compounds
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3,5-dimethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h8-10,12,16H,3-7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKWLVDPAIOQAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2CCCCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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